
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C19H15FN2O4S and its molecular weight is 386.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound, providing a comprehensive overview based on diverse scientific literature.
The compound has the molecular formula C19H15FN2O4S and a molecular weight of 386.4 g/mol. Its structure features a thiophene ring, an isoxazole moiety, and a pyrrolidine carboxylate, suggesting potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including the compound . In vitro assays using A549 human lung adenocarcinoma cells demonstrated that these derivatives exhibit structure-dependent cytotoxicity. The compound was tested at a concentration of 100 µM for 24 hours, showing significant reductions in cell viability compared to controls such as cisplatin.
Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives
Compound ID | Structure Features | IC50 (µM) | Cell Line |
---|---|---|---|
15 | Carboxylic acid derivative | 66 | A549 |
20 | Bis hydrazone with thiophene | <50 | A549 |
21 | 5-nitrothiophene substituent | <40 | A549 |
The results indicated that compounds containing free amino groups exhibited more potent anticancer activity than those with acetylamino groups, suggesting that structural modifications can significantly influence efficacy .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The evaluation involved screening against various bacterial strains known for their resistance to conventional antibiotics.
Table 2: Antimicrobial Activity Against Resistant Strains
Pathogen | MIC (µg/mL) | Resistance Type |
---|---|---|
Staphylococcus aureus | <10 | Methicillin-resistant (MRSA) |
Klebsiella pneumoniae | <25 | Carbapenem-resistant |
Pseudomonas aeruginosa | <30 | Multidrug-resistant |
These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents targeting resistant bacteria .
Case Studies
- Study on Anticancer Efficacy : A study published in August 2022 evaluated various derivatives of 5-oxopyrrolidine against A549 cells. The study found that compounds with specific thiophene and isoxazole substitutions had enhanced cytotoxic effects compared to traditional chemotherapeutics .
- Antimicrobial Resistance : Another investigation focused on the antimicrobial activity of these derivatives highlighted their effectiveness against resistant strains of Staphylococcus aureus, emphasizing their potential in treating infections caused by drug-resistant bacteria .
Eigenschaften
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4S/c20-13-3-5-15(6-4-13)22-10-12(8-18(22)23)19(24)25-11-14-9-16(26-21-14)17-2-1-7-27-17/h1-7,9,12H,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFHHYIKUBUXQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.